N-tert-Butyloctan-1-amine

Description

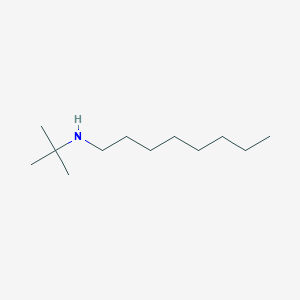

Its molecular formula is C₁₂H₂₇N, with a molecular weight of 185.35 g/mol. Structurally, the tert-butyl group confers significant steric hindrance, while the octyl chain contributes to lipophilicity, making the compound less polar and more soluble in organic solvents. This compound is hypothesized to serve as an intermediate in organic synthesis, a ligand in catalysis, or a surfactant due to its amphiphilic nature .

Properties

CAS No. |

38632-95-0 |

|---|---|

Molecular Formula |

C12H27N |

Molecular Weight |

185.35 g/mol |

IUPAC Name |

N-tert-butyloctan-1-amine |

InChI |

InChI=1S/C12H27N/c1-5-6-7-8-9-10-11-13-12(2,3)4/h13H,5-11H2,1-4H3 |

InChI Key |

UOXPORXDWKPODV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCNC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Direct Alkylation: One common method for synthesizing N-tert-Butyloctan-1-amine involves the direct alkylation of tert-butylamine with an octyl halide under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Reductive Amination: Another method involves the reductive amination of octanal with tert-butylamine in the presence of a reducing agent like sodium cyanoborohydride. This method is advantageous due to its mild reaction conditions and high yield.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as palladium on carbon can enhance the reaction efficiency and reduce the reaction time.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-tert-Butyloctan-1-amine can undergo oxidation reactions to form corresponding oximes or nitriles. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: The compound can be reduced to form primary amines using reducing agents like lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups such as halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.

Substitution: Alkyl halides, alcohols, and basic conditions.

Major Products Formed:

Oxidation: Oximes, nitriles.

Reduction: Primary amines.

Substitution: Alkylated amines, halogenated compounds.

Scientific Research Applications

Chemistry: N-tert-Butyloctan-1-amine is used as a building block in organic synthesis. It is employed in the preparation of various amine derivatives and as a ligand in coordination chemistry.

Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. It can be incorporated into peptides and proteins to study their structure and function.

Medicine: The compound has potential applications in medicinal chemistry for the development of pharmaceuticals. It can be used to synthesize drug candidates with improved pharmacokinetic properties.

Industry: this compound is used in the production of surfactants, lubricants, and corrosion inhibitors. Its unique structure imparts desirable properties to these industrial products.

Mechanism of Action

The mechanism of action of N-tert-Butyloctan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The octyl chain enhances the lipophilicity, facilitating its interaction with hydrophobic regions of proteins and membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-tert-Butyloctan-1-amine with structurally related amines, focusing on synthesis, steric effects, and applications.

Table 1: Key Properties of Selected Amines

| Compound | Molecular Weight (g/mol) | Boiling Point (°C, estimated) | Solubility (Polar Solvents) | Applications |

|---|---|---|---|---|

| This compound | 185.35 | ~240–260 | Low | Surfactants, catalysis, intermediates |

| N-tert-Butylhexan-1-amine | 157.29 | ~200–220 | Low | Ligands, organic synthesis |

| N-Methyloctan-1-amine | 143.27 | ~210–230 | Moderate | Corrosion inhibitors, detergents |

| N-Boc-3-buten-1-amine* | 187.24 | ~180–200 (decomposes) | High (THF, DCM) | Protected intermediates in peptides |

*Example from : Synthesis of N-methyl-N-(tert-butoxycarbonyl)-3-buten-1-amine via Boc protection .

Key Differences and Research Findings:

Steric and Electronic Effects :

- The tert-butyl group in this compound imposes greater steric hindrance than the methyl group in N-methyloctan-1-amine. This hindrance reduces nucleophilicity at the nitrogen, slowing reactions like alkylation or acylation but enhancing selectivity in asymmetric catalysis .

- In contrast, the Boc group in N-Boc-3-buten-1-amine (from ) is a removable protecting group, enabling controlled amine reactivity in multi-step syntheses .

Synthetic Routes :

- This compound is likely synthesized via alkylation of octan-1-amine with tert-butyl halides or reductive amination of tert-butylamine with octanal.

- The patent in describes a divergent method for N-Boc-protected amines, using potassium carbonate and di-tert-butyldicarbonate in tetrahydrofuran (THF), highlighting the versatility of tert-butyl derivatives in tailored syntheses .

Applications: Lipophilicity: The octyl chain in this compound enhances lipid solubility, making it suitable for nonpolar reaction media or surfactant formulations. Shorter-chain analogs like N-tert-butylhexan-1-amine are less lipophilic but more volatile. Catalysis: Tert-butylamines are employed as ligands in transition-metal catalysis due to their steric bulk, which stabilizes metal centers and influences reaction stereochemistry.

Stability :

- Directly attached tert-butyl groups (as in this compound) are stable under basic conditions but may require strong acids (e.g., HCl/EtOAc) for cleavage. Boc-protected amines, however, decompose under mild acidic conditions, enabling selective deprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.